1-(3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone
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Overview
Description
1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)-1-ethanone is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core.
Preparation Methods
The synthesis of 1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)-1-ethanone typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The reaction mixture is heated in benzene for 2-4 hours, depending on the structure of the starting reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. It has been shown to interact with DNA and proteins, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved are still under investigation, but its anticancer activity is believed to be related to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)-1-ethanone can be compared with other similar compounds, such as:
Levamisole: A well-known anthelmintic that also features an imidazo[2,1-b][1,3]thiazole core.
Other 5,6-dihydroimidazo[2,1-b][1,3]thiazole derivatives: These compounds exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The uniqueness of 1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)-1-ethanone lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H10N2OS |
---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2OS/c1-5-7(6(2)11)12-8-9-3-4-10(5)8/h3-4H2,1-2H3 |
InChI Key |
GHPAEUUNRCDOJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NCCN12)C(=O)C |
solubility |
>27.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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